N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide
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Description
N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to target various protein kinases involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and other diseases.
Scientific Research Applications
- Field : Organic Chemistry
- Application : Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
- Field : Medicinal Chemistry
- Application : Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Cyanoacetylation of Amines
Synthesis of Benzamides
Synthesis of N-(3-Amino-4-methylphenyl)benzamide
- Field : Organic Chemistry
- Application : Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
- Field : Medicinal Chemistry
- Application : Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Cyanoacetylation of Amines
Synthesis of Benzamides
Synthesis of N-(3-Amino-4-methylphenyl)benzamide
properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-4-5-10-16(13)17(12-20)22-18(24)14-8-6-9-15(11-14)21-19(25)23(2)3/h4-11,17H,1-3H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSWSZBODHFGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-methylphenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide |
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